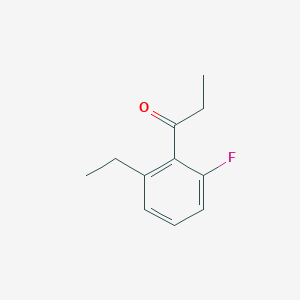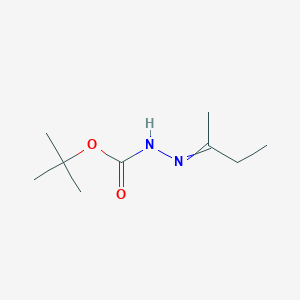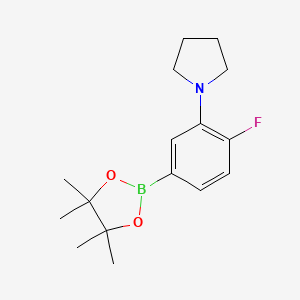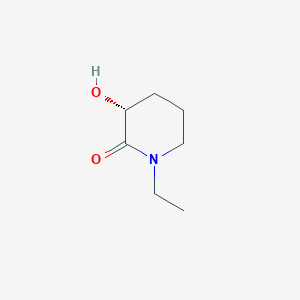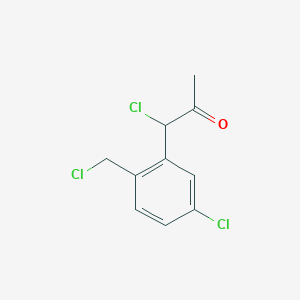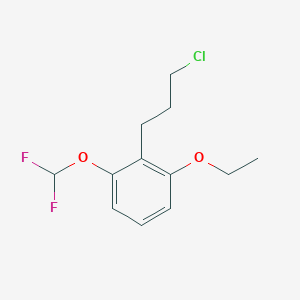
1-(3-Chloropropyl)-2-(difluoromethoxy)-6-ethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloropropyl)-2-(difluoromethoxy)-6-ethoxybenzene is an organic compound with the molecular formula C12H15ClF2O It is a derivative of benzene, characterized by the presence of a chloropropyl group, a difluoromethoxy group, and an ethoxy group attached to the benzene ring
Métodos De Preparación
The synthesis of 1-(3-Chloropropyl)-2-(difluoromethoxy)-6-ethoxybenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 1-(3-Chloropropyl)benzene: This can be achieved by reacting benzene with 1-bromo-3-chloropropane in the presence of a suitable catalyst.
Introduction of the Difluoromethoxy Group:
Ethoxylation: Finally, the ethoxy group is introduced via an ethoxylation reaction, typically using ethanol and a suitable catalyst under controlled conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(3-Chloropropyl)-2-(difluoromethoxy)-6-ethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloropropyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products. For example, oxidation can lead to the formation of corresponding alcohols or ketones.
Hydrolysis: The ethoxy group can be hydrolyzed under acidic or basic conditions to form the corresponding alcohol.
Common reagents used in these reactions include strong acids, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3-Chloropropyl)-2-(difluoromethoxy)-6-ethoxybenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activity. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties are advantageous.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloropropyl)-2-(difluoromethoxy)-6-ethoxybenzene involves its interaction with specific molecular targets. The chloropropyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The difluoromethoxy and ethoxy groups may influence the compound’s overall reactivity and binding affinity. The exact molecular pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
1-(3-Chloropropyl)-2-(difluoromethoxy)-6-ethoxybenzene can be compared with other similar compounds, such as:
1-(3-Chloropropyl)-3-(difluoromethoxy)-5-ethylbenzene: This compound has a similar structure but with an ethyl group instead of an ethoxy group. It may exhibit different reactivity and applications.
1-(3-Chloropropyl)-3-(difluoromethoxy)-5-(trifluoromethylthio)benzene: The presence of a trifluoromethylthio group introduces additional fluorine atoms, potentially altering the compound’s chemical properties and biological activity.
1-(3-Chloropropyl)-3-(difluoromethoxy)-5-(trifluoromethoxy)benzene:
Propiedades
Fórmula molecular |
C12H15ClF2O2 |
|---|---|
Peso molecular |
264.69 g/mol |
Nombre IUPAC |
2-(3-chloropropyl)-1-(difluoromethoxy)-3-ethoxybenzene |
InChI |
InChI=1S/C12H15ClF2O2/c1-2-16-10-6-3-7-11(17-12(14)15)9(10)5-4-8-13/h3,6-7,12H,2,4-5,8H2,1H3 |
Clave InChI |
CKEDKEUECCWZHB-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=CC=C1)OC(F)F)CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-(1-methylcyclopropyl)-](/img/structure/B14049671.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl-](/img/structure/B14049679.png)

![N-Methylhexahydrofuro[2,3-b]furan-3-amine](/img/structure/B14049687.png)
